Cas no 1891-17-4 (1,10-Phenanthroline-2-Carboxylic Acid)

1,10-Phenanthroline-2-Carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 1,10-Phenanthroline-2-carboxylicacid
- [1,10]phenanthroline-2-carboxylic acid
- 2-(COO)-1,10-phen
- 2-Carboxy-1,10-phenanthroline
- 2-carboxyl-1,10-phenanthroline
- 2-carboxyphenanthroline
- AC1L40ZD
- AC1Q5V3N
- AR-1B4288
- CTK0I0502
- KST-1B1363
- NSC242683
- SureCN3930639
- UNII-N269GEQ2TJ
- A880473
- DTXSID10172303
- FT-0696631
- CS-0203359
- NSC-242683
- N269GEQ2TJ
- SCHEMBL3930639
- NSC 242683
- 1891-17-4
- 1,10-Phenanthroline-2-carboxylic acid
- DTXCID4094794
- DB-027077
- 1,10-Phenanthroline-2-Carboxylic Acid
-
- MDL: MFCD09881313
- インチ: InChI=1S/C13H8N2O2/c16-13(17)10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H,(H,16,17)
- InChIKey: MTAHTDBOMUECCQ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CC=C2C=CC3=CC=CN=C3C2=N1)O
計算された属性
- せいみつぶんしりょう: 224.05864
- どういたいしつりょう: 224.059
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 308
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 63.1A^2
じっけんとくせい
- 密度みつど: 1.431
- ふってん: 467.2°Cat760mmHg
- フラッシュポイント: 236.3°C
- 屈折率: 1.769
- PSA: 63.08
1,10-Phenanthroline-2-Carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P230115-250mg |
1,10-Phenanthroline-2-Carboxylic Acid |
1891-17-4 | 250mg |
$ 755.00 | 2022-06-03 | ||
Alichem | A019145478-1g |
1,10-Phenanthroline-2-carboxylic acid |
1891-17-4 | 95% | 1g |
$755.37 | 2023-09-02 | |
Aaron | AR002IKM-100mg |
1,10-phenanthroline-2-carboxylic acid |
1891-17-4 | 97% | 100mg |
$18.00 | 2025-02-11 | |
1PlusChem | 1P002ICA-100mg |
1,10-Phenanthroline-2-carboxylic acid |
1891-17-4 | 95% | 100mg |
$64.00 | 2024-06-17 | |
Ambeed | A726988-100mg |
1,10-Phenanthroline-2-carboxylic acid |
1891-17-4 | 97% | 100mg |
$26.0 | 2025-02-19 | |
1PlusChem | 1P002ICA-1g |
1,10-Phenanthroline-2-carboxylic acid |
1891-17-4 | 95% | 1g |
$275.00 | 2024-06-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS1894-1g |
1,10-phenanthroline-2-carboxylic acid |
1891-17-4 | 95% | 1g |
¥1128.0 | 2024-04-23 | |
A2B Chem LLC | AB16282-250mg |
1,10-Phenanthroline-2-carboxylic acid |
1891-17-4 | 99%;RG | 250mg |
$61.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1297733-5g |
1,10-phenanthroline-2-carboxylic acid |
1891-17-4 | 97% | 5g |
$2400 | 2025-02-21 | |
eNovation Chemicals LLC | Y1297733-1g |
1,10-phenanthroline-2-carboxylic acid |
1891-17-4 | 97% | 1g |
$800 | 2025-02-28 |
1,10-Phenanthroline-2-Carboxylic Acid 関連文献
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
1,10-Phenanthroline-2-Carboxylic Acidに関する追加情報
1,10-Phenanthroline-2-Carboxylic Acid (CAS No. 1891-17-4): A Versatile Chelating Agent and Fluorescent Probe
1,10-Phenanthroline-2-Carboxylic Acid (CAS No. 1891-17-4) is a highly specialized derivative of phenanthroline that has gained significant attention in chemical research and industrial applications. This compound, often referred to as Phen-2-COOH in scientific literature, combines the excellent chelating properties of 1,10-phenanthroline with the added functionality of a carboxylic acid group, making it particularly valuable in coordination chemistry and materials science.
The molecular structure of 1,10-Phenanthroline-2-Carboxylic Acid features three fused aromatic rings with nitrogen atoms at positions 1 and 10, and a carboxyl group at position 2. This unique arrangement allows the compound to serve as both a bidentate ligand and a hydrogen bond donor, properties that are extensively utilized in the development of metal-organic frameworks (MOFs) and luminescent materials. Recent studies have highlighted its potential in photocatalysis and solar energy conversion, addressing current global interests in sustainable energy solutions.
In analytical chemistry, Phen-2-COOH is prized for its ability to form stable complexes with various metal ions, particularly transition metals. The compound's strong fluorescence when bound to certain metals makes it an excellent fluorescent probe for metal ion detection, a property that aligns with growing demands for sensitive environmental monitoring tools. Researchers are actively exploring its use in water quality testing and heavy metal detection, topics that frequently appear in environmental science searches.
The pharmaceutical industry has shown increasing interest in 1,10-Phenanthroline-2-Carboxylic Acid derivatives due to their potential biological activities. While the compound itself is primarily used as a research chemical, its structural analogs are being investigated for various therapeutic applications. This connects to trending searches about drug discovery and medicinal chemistry, particularly in the context of developing new metal-based therapeutics.
From a materials science perspective, 1891-17-4 serves as a valuable building block for creating functional materials. Its ability to coordinate with metal ions while providing additional binding sites through the carboxyl group makes it ideal for designing supramolecular architectures. Recent publications have demonstrated its utility in creating luminescent sensors and molecular switches, areas that receive substantial attention in nanotechnology forums and academic searches.
The synthesis of 1,10-Phenanthroline-2-Carboxylic Acid typically involves the oxidation of 2-methyl-1,10-phenanthroline, followed by purification steps to obtain high-purity material. Researchers and manufacturers emphasize the importance of high-purity phenanthroline derivatives for sensitive applications, a concern that frequently appears in chemical supplier inquiries and research protocols.
In the field of coordination polymers, Phen-2-COOH has emerged as a versatile linker molecule. Its rigid planar structure combined with the flexible coordination modes of both the nitrogen atoms and carboxyl group allows for the creation of diverse network topologies. This property aligns with current research trends in porous materials and gas storage applications, addressing common search queries about advanced materials for energy storage.
Quality control for 1,10-Phenanthroline-2-Carboxylic Acid typically involves HPLC analysis and characterization by NMR and mass spectrometry. The compound is generally supplied as a pale yellow to off-white powder with high purity (>98%), meeting the stringent requirements of research laboratories. Questions about phenanthroline derivative purity and characterization methods frequently appear in chemical forums and purchasing inquiries.
Storage recommendations for 1891-17-4 include keeping the compound in a cool, dry place away from light, typically at room temperature. While not classified as hazardous under standard regulations, proper handling procedures should be followed, as with all laboratory chemicals. This information responds to common safety-related searches about chemical storage best practices.
The global market for 1,10-Phenanthroline-2-Carboxylic Acid has seen steady growth, driven by increasing research activities in materials science and analytical chemistry. Suppliers often highlight its availability in various quantities, from milligram-scale for research purposes to bulk quantities for industrial applications. Pricing trends and phenanthroline derivative availability are frequent topics in procurement discussions.
Recent advancements have explored the use of Phen-2-COOH in molecular imaging and diagnostic applications. Its ability to form luminescent complexes with lanthanide ions has opened new possibilities in bioimaging, connecting to popular searches about fluorescence microscopy and cellular imaging techniques. These applications demonstrate the compound's versatility beyond traditional coordination chemistry.
Environmental scientists have investigated 1,10-Phenanthroline-2-Carboxylic Acid as a potential chelating agent for metal remediation. Its selective binding properties could be harnessed for metal recovery from industrial waste streams, a topic gaining traction in circular economy discussions and sustainable chemistry initiatives.
In academic settings, 1891-17-4 serves as an excellent teaching tool for demonstrating principles of coordination chemistry and supramolecular assembly. Its well-defined coordination behavior and visible color changes upon metal binding make it ideal for educational experiments, addressing frequent queries about demonstration chemistry and teaching laboratory materials.
The future research directions for 1,10-Phenanthroline-2-Carboxylic Acid appear promising, with ongoing investigations into its applications in molecular electronics and energy storage devices. As materials science continues to advance, this versatile compound is likely to find new roles in emerging technologies, maintaining its relevance in chemical research and industrial applications.
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